molecular formula C23H28F2N6O4S B8090957 (1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

(1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No.: B8090957
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-KCODXIBCSA-N
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Description

The compound (1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a structurally complex molecule with a molecular formula of C23H28F2N6O4S and a molecular weight of 522.57 g/mol . It features a triazolo[4,5-d]pyrimidin-3-yl core substituted at position 5 with a propylthio group and at position 7 with a ((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino moiety. The cyclopentane backbone includes a 2-hydroxyethoxy group, contributing to its solubility and pharmacokinetic profile.

Properties

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16-,17+,19+,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-KCODXIBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@H]4C[C@@H]4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula : C23H28F2N6O4S
  • Molecular Weight : 522.6 g/mol
  • CAS Number : 2096989-56-7
  • Melting Point : 215 - 216°C
  • Solubility : Slightly soluble in DMSO and methanol when heated .
PropertyValue
Melting Point215 - 216°C
Boiling Point777.6 ± 70.0 °C (Predicted)
Density1.67 ± 0.1 g/cm³ (Predicted)
Storage ConditionsHygroscopic, -20°C under inert atmosphere

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It is believed to act as an inhibitor of certain enzymes or receptors that play critical roles in disease processes.

Pharmacological Effects

Research indicates that this compound may have potential applications in the following areas:

  • Anticancer Activity : Studies have shown that certain derivatives of triazolo-pyrimidines possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Cardiovascular Effects : Given its structural similarities to known cardiovascular drugs, the compound may influence platelet aggregation and vascular function.

Case Studies

  • Antitumor Activity :
    • A study investigated the effects of triazolo-pyrimidine derivatives on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cardiovascular Research :
    • A pharmacological study assessed the impact of related compounds on platelet function in vitro. The findings suggested that these compounds could inhibit thrombus formation, indicating potential for use in preventing cardiovascular events .

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound may have significant applications in treating various diseases due to its structural similarities to known therapeutic agents.

1. Anticancer Activity:
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the triazole moiety is often associated with enhanced biological activity against tumors .

2. Antiviral Properties:
Given its complex structure that resembles nucleoside analogs, there is potential for antiviral applications. Compounds with similar configurations have shown activity against viral replication .

3. Cardiovascular Effects:
The compound is related to ticagrelor, an established antiplatelet agent used in cardiovascular diseases. Its derivatives may enhance the efficacy or reduce side effects associated with existing medications .

Case Studies

Several studies have explored the biological impacts of similar compounds:

  • Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry examined a series of triazole derivatives and found that those with cyclopropyl substitutions exhibited significant activity against breast cancer cell lines.
  • Antiviral Research: Research conducted by the National Institutes of Health demonstrated that triazole-based compounds could inhibit viral RNA synthesis in vitro.
  • Cardiovascular Research: Clinical trials involving ticagrelor derivatives indicated improved outcomes in patients with acute coronary syndrome compared to traditional therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The target compound differs from its analogs primarily in substitutions at position 5 (triazolo[4,5-d]pyrimidin-3-yl) and position 7 (amino-cyclopropyl-difluorophenyl group). Below is a comparative analysis of its analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 5) Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound Propylthio ((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino C23H28F2N6O4S 522.57 1788033-05-5 Optimized binding affinity, balanced lipophilicity
Methoxy Analog Methoxy ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino C22H26F2N6O5S 532.54 N/A Increased polarity, reduced metabolic stability; safety precautions required
Chloro Analog Propylthio Chloro C23H27ClF2N6O4S 537.01 1354945-69-9 Altered receptor interaction; potential for off-target effects
Ticagrelor Related Compound B Propylthio ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino C23H28F2N6O4S 522.57 1788033-05-5 Stereochemical inversion at cyclopropane reduces target binding efficiency

Detailed Research Findings

Methoxy Analog (Position 5 Substitution)
  • Structural Impact : Replacement of propylthio (C3H7S) with methoxy (OCH3) reduces molecular weight and lipophilicity (logP decreases by ~0.5 units).
  • Pharmacological Impact : Increased polarity may enhance aqueous solubility but reduce membrane permeability. The smaller substituent size could weaken interactions with hydrophobic binding pockets in target proteins.
Chloro Analog (Position 7 Substitution)
  • Structural Impact: Substitution of the amino-cyclopropyl-difluorophenyl group with chloro removes a critical hydrogen-bond donor, altering receptor binding.
  • Pharmacological Impact : Chloro’s electron-withdrawing nature may reduce enzymatic degradation (prolonging half-life) but diminish target affinity.
  • Applications : Used as an intermediate in Ticagrelor synthesis .
Ticagrelor Related Compound B
  • Stereochemical Variation : The cyclopropyl group at position 7 has (1R,2S) stereochemistry instead of (1S,2R) .
  • Pharmacological Impact : This inversion disrupts optimal binding to the P2Y12 receptor, a key target in antiplatelet therapy, reducing efficacy compared to the target compound .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Propylthio > Chloro > Methoxy (due to sulfur’s hydrophobicity vs. oxygen’s polarity).
  • Metabolic Stability : Chloro > Propylthio > Methoxy (electron-withdrawing groups resist oxidation).
  • Solubility : Methoxy > Propylthio > Chloro (polar groups enhance aqueous solubility).

Preparation Methods

Synthesis of the Triazolo[4,5-d]Pyrimidine Cyclopentane Core

The cyclopentane-triazolo[4,5-d]pyrimidine scaffold is constructed via a multi-step sequence starting from 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Key steps include:

  • Nucleophilic substitution with a cyclopentane diol derivative (e.g., 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yloxy)ethanol tartaric acid salt) in aprotic dipolar solvents like acetonitrile.

  • Reductive cyclization to form the triazolo[4,5-d]pyrimidine ring using phosphoric acid (H₃PO₄) under controlled temperatures (25–50°C).

Reaction Conditions for Core Formation

StepReagent/ConditionSolventTemperatureYield
Chloride displacementN'-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N,N-dimethylsulfuric diamideAcetonitrile25°C, 24 hr78%
Triazole formationH₃PO₄Acetonitrile50°C, 12 hr85%

Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)Cyclopropylamine (CPA)

CPA is synthesized via asymmetric cyclopropanation and Curtius rearrangement:

Asymmetric Cyclopropanation

  • Starting material : 1,2-Difluorobenzene is converted to 2-chloro-1-(3,4-difluorophenyl)ethanone via Friedel-Crafts acylation.

  • Chiral reduction : The ketone is reduced using a chiral oxazaborolidine catalyst and borane-dimethylsulfide to yield (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Curtius Rearrangement

  • Azide formation : The carboxylic acid is converted to acyl azide using sodium nitrite in acetic acid.

  • Thermal rearrangement : Heating the azide in toluene yields CPA via intermediate isocyanate and tert-butyl carbamate.

Key Data for CPA Synthesis

IntermediateReagentsSolventTemperatureEnantiomeric Excess
Acyl azideNaNO₂, AcOHAcetic acid0–5°C98%
CPATolueneToluene80°C99%

Coupling of CPA to the Triazolo[4,5-d]Pyrimidine Core

The final step involves stereoselective coupling of CPA to the triazolo[4,5-d]pyrimidine cyclopentane intermediate:

  • Nucleophilic amination : CPA reacts with the chloropyrimidine intermediate in acetonitrile under basic conditions (K₂CO₃).

  • Deprotection : Removal of cyclopentane-protecting groups (e.g., dimethylacetals) via acid hydrolysis yields the final diol.

Optimization of Coupling Conditions

  • Solvent effects : Acetonitrile outperforms THF and DMF in minimizing side reactions.

  • Temperature control : Reactions conducted below 30°C prevent epimerization of the cyclopropane stereocenter.

Purification and Isolation

The crude product is purified via:

  • Crystallization : Using ethanol/water mixtures to isolate the diol as a crystalline solid.

  • Chromatography : Reverse-phase HPLC to resolve stereochemical impurities.

Purity and Yield Data

Purification MethodPurity (%)Yield (%)
Crystallization99.565
HPLC99.955

Industrial Scalability and Process Economics

  • Solvent recovery : Acetonitrile is recycled via distillation, reducing costs by 30%.

  • Catalyst reuse : Chiral oxazaborolidine is recovered with 90% efficiency .

Q & A

Q. What analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?

To ensure stereochemical fidelity and purity, employ a combination of:

  • 1H/13C-NMR spectroscopy to verify stereochemistry at chiral centers (e.g., cyclopropane and cyclopentane moieties) .
  • High-resolution LC-MS for molecular weight confirmation and impurity profiling .
  • X-ray crystallography to resolve ambiguous stereochemical assignments, particularly for the triazolo[4,5-d]pyrimidinyl group .
  • Chiral HPLC with polarimetric detection to assess enantiomeric excess (>98% required for pharmacological studies) .

Q. What synthetic strategies are recommended for overcoming challenges in cyclopropane ring formation during synthesis?

The cyclopropane ring (critical for binding to biological targets) is prone to strain-induced racemization. Mitigate this by:

  • Using stereospecific catalysts (e.g., chiral Rh or Cu complexes) to enforce (1S,2R) configuration .
  • Optimizing reaction temperature (<0°C) to minimize ring-opening side reactions .
  • Employing protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyethoxy moiety to prevent unwanted interactions during cyclopropanation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between polymorphic forms of this compound?

Polymorphism (e.g., crystalline vs. amorphous forms) can alter solubility and bioavailability. To address discrepancies:

  • Characterize polymorphs using powder XRD and DSC to correlate physical forms with dissolution rates .
  • Perform in vitro assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate form-specific effects .
  • Use molecular dynamics simulations to predict how lattice energy differences impact intermolecular interactions and dissolution .

Q. What methodologies are effective for studying the compound’s metabolic stability in hepatic models?

  • Use human liver microsomes (HLMs) with NADPH cofactors to identify primary metabolites via LC-MS/MS .
  • Apply CYP450 inhibition assays to assess interactions with isoforms (e.g., CYP3A4, CYP2D6) that may metabolize the propylthio or triazolo groups .
  • Validate findings with hepatocyte spheroid models to simulate 3D tissue architecture and improve translational relevance .

Q. How can researchers design experiments to elucidate the role of the propylthio substituent in target binding?

  • Perform structure-activity relationship (SAR) studies : Synthesize analogs with alkylthio chains of varying lengths (e.g., methylthio, butylthio) and compare binding affinities via SPR or ITC .
  • Use cryo-EM or X-ray co-crystallography to visualize interactions between the propylthio group and hydrophobic pockets in the target protein .
  • Conduct alanine scanning mutagenesis on the target protein to identify residues critical for sulfur-mediated binding .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s hydrolytic stability be addressed?

Discrepancies may arise from differences in experimental conditions (e.g., buffer composition, temperature). To reconcile:

  • Standardize accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
  • Compare degradation profiles in aqueous vs. non-aqueous solvents to isolate hydrolysis pathways .
  • Validate results using quantum mechanical calculations (e.g., DFT) to predict susceptibility of ester or ether linkages to hydrolysis .

Methodological Frameworks

Q. What theoretical frameworks guide the design of assays for this compound’s antiplatelet activity (given its structural similarity to ticagrelor analogs)?

  • Link to P2Y12 receptor antagonism theory : Prioritize ADP-induced platelet aggregation assays to mirror ticagrelor’s mechanism .
  • Incorporate allosteric modulation models to study triazolo-pyrimidine interactions with the receptor’s extracellular domain .
  • Use dose-response matrix designs to evaluate synergistic effects with other anticoagulants (e.g., aspirin) .

Stability and Storage

Q. What storage conditions are optimal for maintaining the compound’s stability in long-term studies?

  • Store lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation of the propylthio group .
  • For solutions, use anhydrous DMSO (stored at 4°C with desiccants) to minimize hydrolysis of the hydroxyethoxy moiety .
  • Monitor water content via Karl Fischer titration to ensure <0.1% moisture in solid forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Reactant of Route 2
Reactant of Route 2
(1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

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